molecular formula C15H17NO3 B2456074 3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one CAS No. 879044-41-4

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2456074
CAS No.: 879044-41-4
M. Wt: 259.305
InChI Key: WNANETCEISVVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a unique structure with an allyl group, a hydroxy group, and a methyl group attached to the indolin-2-one core, making it an interesting subject for chemical and biological studies.

Mechanism of Action

Target of Action

The primary target of 1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is the production of nitric oxide (NO) in murine macrophage cells . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes.

Mode of Action

This compound interacts with its target by inhibiting the production of nitric oxide. It demonstrates a 50% inhibitory activity (IC50) of 34 µM for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .

Biochemical Pathways

By inhibiting NO production, this compound could potentially influence these pathways .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of nitric oxide production. This could potentially lead to changes in the cellular responses regulated by nitric oxide, such as immune and inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound was found to be produced when Enterocloster sp. RD014215 was cultured anaerobically . This suggests that the compound’s production and potentially its action could be influenced by the presence or absence of oxygen.

Preparation Methods

The synthesis of 3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the use of isatin derivatives and allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indolin-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Indole derivatives, including this compound, have shown potential in the development of anticancer, antiviral, and anti-inflammatory agents.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar compounds to 3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one include other indole derivatives such as:

    1-Allyl-3-hydroxyindolin-2-one: Lacks the methyl and oxopropyl groups, making it less complex.

    3-Hydroxy-3-(2-oxopropyl)indolin-2-one: Lacks the allyl and methyl groups, affecting its reactivity and biological activity.

    5-Methyl-3-hydroxyindolin-2-one: Lacks the allyl and oxopropyl groups, which may alter its chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-7-16-13-6-5-10(2)8-12(13)15(19,14(16)18)9-11(3)17/h4-6,8,19H,1,7,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNANETCEISVVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.